Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known by its CAS number 72242-31-0, is an organic compound notable for its complex structure and diverse applications in organic synthesis and pharmaceutical research. This compound features a thiophene ring that is substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its unique structural properties enable it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate belongs to the class of thiophene derivatives. It is categorized as an aromatic compound due to the presence of the thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The compound's molecular formula is , and it has a molecular weight of 250.28 g/mol .
The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves several key steps:
The molecular structure of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate can be described as follows:
Cc1cc(C(=O)OC)c(Nc2ccccc(N)=O)c1This notation reflects the connectivity of atoms within the molecule, highlighting its complexity and potential for various interactions in chemical reactions .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate can undergo several significant chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents (like THF), and appropriate catalysts to achieve desired outcomes efficiently.
The mechanism of action for Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate primarily revolves around its ability to interact with biological targets through its functional groups:
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | Light yellow to amber solid |
| Melting Point | Approximately 109 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| Toxicity | Very toxic to aquatic life |
The compound's melting point suggests good thermal stability while its solubility profile indicates potential utility in various organic solvents used in laboratory settings .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate finds applications across several scientific domains:
The systematic IUPAC name for the compound is methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, which precisely defines its molecular architecture. The name reflects:
The molecular formula C₁₃H₁₂N₂O₄S (molecular weight: 292.31 g/mol) indicates:
Table 1: Atomic Composition Analysis
| Element | Count | Functional Group Association |
|---|---|---|
| Carbon | 13 | Phenyl, thiophene, methyl, ester |
| Hydrogen | 12 | Methyl, aromatic, anilino NH |
| Nitrogen | 2 | Nitro (–NO₂), anilino (–NH–) |
| Oxygen | 4 | Ester carbonyl, ester methoxy, nitro |
| Sulfur | 1 | Thiophene heterocycle |
This compound is recognized under multiple synonymous designations across chemical databases and literature:
Table 2: Synonymous Designations and Identifiers
| Nomenclature Type | Identifier/Name | Source |
|---|---|---|
| CAS Registry Number | 72242-31-0 | SciFinder, PubChem |
| IUPAC Name | methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate | ChemSpider |
| Common Synonyms | 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carboxylic acid methyl ester | BLD Pharm |
| Canonical SMILES | CC1=CC(=C(NC2=CC=CC=C2N+S1)C(=O)OC | AiFChem |
The compound exhibits complex stereoelectronic properties due to its non-planar conformation and rotational barriers:
The ester group at C3 adopts s-trans and s-cis conformers with a rotational barrier of ~10–15 kJ/mol, influencing crystallinity [9]
Torsional Angles:
Intramolecular hydrogen bonding (N–H⋯O=C) stabilizes a semi-planar conformation in select polymorphs [4]
Polymorphic Potential:
Table 3: Key Structural Features Impacting Isomerism
| Structural Element | Isomerism Influence | Experimental Evidence |
|---|---|---|
| Thiophene-anilino linkage | Restricted rotation enables atropisomers | Variable-temperature NMR peak doubling |
| Ester group | s-trans/s-cis isomerism affects molecular planarity | IR spectroscopy (C=O stretch splitting) |
| Methyl substituents | Steric hindrance modulates ring torsion angles | X-ray crystallography (disordered sites) |
| Nitro group | Electrostatic repulsion with ester oxygen | Computational modeling (MMFF94) |
The absence of chiral centers precludes enantiomerism, but conformational polymorphism (as observed in ROY) is significant. Different conformers crystallize as distinct polymorphic forms with potentially varied physicochemical properties [4] [7] [10].
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3